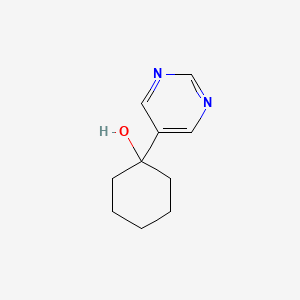

1-(Pyrimidin-5-yl)cyclohexan-1-ol

描述

属性

IUPAC Name |

1-pyrimidin-5-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(4-2-1-3-5-10)9-6-11-8-12-7-9/h6-8,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNCKTLWIKDXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CN=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation and Nucleophilic Substitution Strategies

A common approach to preparing pyrimidine derivatives, including those structurally related to 1-(Pyrimidin-5-yl)cyclohexan-1-ol, involves cyclocondensation reactions using biselectrophilic compounds and nucleophilic amines. This method typically starts with a pyrimidine precursor bearing reactive halogen or sulfonyl groups at positions amenable to substitution.

- Starting Materials: Commercially available dichloropyrimidines or methylsulfanyl-substituted pyrimidines.

- Key Reaction: Nucleophilic substitution of a chloro group on the pyrimidine ring by a cyclohexanol moiety or its equivalent nucleophile.

- Catalysts and Conditions: Use of bases such as triethylamine to facilitate substitution; solvents like ethanol or dimethyl sulfoxide (DMSO); moderate heating or microwave irradiation to enhance reaction rates.

For example, a three-step synthesis reported for related pyrimidine derivatives involves:

- Treatment of 4,6-dichloro-2-(methylsulfanyl)pyrimidine with a base and an aldehyde to form an intermediate allylic alcohol.

- Replacement of one chloro substituent with a primary amine.

- Cyclization induced by methanesulfonyl chloride and triethylamine to yield the final heterocyclic product.

This strategy can be adapted for this compound by employing cyclohexanol or its derivatives as nucleophiles in the substitution step.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrimidine derivatives, improving reaction times and yields.

- Procedure: Mixing pyrimidine precursors with nucleophiles and bases in solvents like DMSO, followed by microwave heating at controlled temperatures (e.g., 100°C for 10 minutes).

- Outcome: Rapid formation of substituted pyrimidine derivatives with good antifungal and biological activities reported.

This method could be adapted for the preparation of this compound by using cyclohexanol derivatives under microwave conditions to promote substitution at the pyrimidine ring.

Pericyclic and Cycloaddition Reactions

Innovative synthetic routes for pyrimidine derivatives involve pericyclic reactions such as [4+2] cycloadditions.

- Key Features: One-pot scalable procedures, formation of fused ring systems.

- Example: Synthesis of pyrazolo[1,5-a]pyrimidines from acyclic precursors via copper-catalyzed click reactions and intramolecular Diels–Alder cyclizations.

While this approach is more relevant to fused pyrimidine systems, adaptations could be explored for constructing the cyclohexanol substituent on the pyrimidine ring.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation & Substitution | Dichloropyrimidines, cyclohexanol derivatives | Base (e.g., triethylamine), heating or microwave | High yield, well-established | Requires multiple steps |

| Multicomponent Reactions | Aldehydes, amines, active methylene compounds | One-pot, mild heating, oxidants like DDQ | Efficient, diverse substitutions | May need optimization for specific substituents |

| Microwave-Assisted Synthesis | Pyrimidine precursors, nucleophiles | Microwave irradiation, DMSO solvent | Rapid, improved yields | Equipment needed, scale limitations |

| Pericyclic Reactions | Acyclic precursors, sulfonyl azides | Copper catalysis, click chemistry | One-pot, scalable | More complex substrates required |

Research Findings and Practical Considerations

- The nucleophilic substitution on chloropyrimidines is the most straightforward and commonly used method for introducing cyclohexanol substituents at the 5-position of pyrimidine rings.

- Optimization of reaction conditions such as solvent choice, temperature, and catalyst/base concentration significantly impacts yield and purity.

- Microwave-assisted methods offer time-efficient alternatives but require careful control to avoid decomposition.

- Multicomponent reactions provide a versatile platform for generating diverse analogs, which could be valuable for medicinal chemistry applications involving this compound derivatives.

- The choice of method depends on the availability of starting materials, desired scale, and functional group tolerance.

化学反应分析

Types of Reactions: 1-(Pyrimidin-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of dihydropyrimidine-cyclohexanol derivatives.

Substitution: Formation of substituted pyrimidine-cyclohexanol derivatives.

科学研究应用

1-(Pyrimidin-5-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1-(Pyrimidin-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to nucleic acid structures, affecting cellular processes. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-(Pyrimidin-5-yl)cyclohexan-1-ol with structurally related compounds, focusing on stereochemistry, substituent effects, and functional group interactions.

Stereochemical Variants

- rac-(1R,2S)-2-(Pyrimidin-5-yl)cyclohexan-1-ol: This stereoisomer differs in the position of the pyrimidine substituent (2-position vs. 1-position) and exhibits a racemic mixture of enantiomers. The spatial arrangement may influence binding affinity to biological targets, such as enzymes or receptors, due to altered steric and electronic interactions. Purity for this compound is reported as 95% .

Structural Analogs with Modified Substituents

- 5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol: This analog replaces the pyrimidine group with a methyl and isopropenyl substituent. The absence of the pyrimidine ring reduces aromaticity and hydrogen-bonding capacity, likely decreasing polarity and increasing lipophilicity. Such changes could enhance membrane permeability but reduce solubility in aqueous media.

- The amino group introduces basicity, enabling ionic interactions in biological systems, while the hydrochloride salt improves water solubility. This contrasts with this compound, which lacks ionizable groups under physiological conditions .

Data Table: Comparative Properties

Key Findings

Positional Isomerism : The 1- vs. 2-position of the pyrimidine group significantly alters steric and electronic profiles, impacting molecular recognition in biological systems .

Substituent Effects: Pyrimidine rings enhance polarity and enable π-π stacking, whereas aliphatic groups (e.g., isopropenyl) increase hydrophobicity . Aminoethyl groups in analogs improve water solubility via salt formation, a feature absent in this compound .

Stereochemical Impact : Racemic mixtures may complicate pharmacological activity due to enantiomer-specific interactions, necessitating chiral resolution for therapeutic applications .

生物活性

1-(Pyrimidin-5-yl)cyclohexan-1-ol is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential biological applications. This compound, characterized by a cyclohexane ring substituted with a pyrimidine moiety at the 5-position and a hydroxyl group at the 1-position, exhibits diverse biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's unique combination of a pyrimidine ring and cyclohexanol moiety allows it to participate in various chemical reactions and biological interactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrimidine ring can modulate the activity of enzymes and receptors, potentially inhibiting certain kinases or binding to nucleic acid structures. The hydroxyl group enhances binding affinity through hydrogen bonding, which is crucial for its bioactivity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. Additionally, it showed antifungal activity against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound possesses unique features that enhance its biological activity.

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 15 | 32 - 64 |

| 2-(Pyrimidin-5-yl)cyclohexan-1-one | 20 | 64 - 128 |

| 5-Fluorouracil | 10 | Not applicable |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Study : In a study conducted on MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical formulations containing the compound showed a marked improvement compared to control groups.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Pyrimidin-5-yl)cyclohexan-1-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., transition-metal catalysts for cross-coupling reactions). For example, cyclohexanol derivatives with pyrimidine substituents often require controlled conditions to avoid side reactions like oxidation of the alcohol group. Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can enhance purity. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via HPLC with UV detection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclohexanol hydroxyl at δ ~1.5–2.5 ppm, pyrimidine protons at δ ~8.5–9.0 ppm). ¹³C NMR confirms carbon connectivity, distinguishing cyclohexanol carbons from aromatic pyrimidine signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ peak matching C₁₀H₁₃N₂O).

- IR Spectroscopy : Confirms hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and pyrimidine ring vibrations (C=N stretches ~1600 cm⁻¹).

Cross-referencing with computational predictions (e.g., density functional theory, DFT) improves structural validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- First Aid : In case of contact, flush eyes/skin with water for 15 minutes (per OSHA guidelines) and seek medical advice .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA software) model transition states and activation energies for reactions at the cyclohexanol hydroxyl or pyrimidine nitrogen. Molecular electrostatic potential (MEP) maps identify electron-deficient regions (e.g., pyrimidine C2/C4 positions) susceptible to nucleophilic attack. Compare results with experimental kinetic data to validate predictions .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Conduct systematic solubility tests in polar (water, methanol) and non-polar solvents (hexane, DCM) at 25°C and 40°C. Use HPLC (C18 column, 0.1% trifluoroacetic acid in mobile phase) to quantify solubility limits. Discrepancies may arise from impurities or polymorphic forms; characterize solid phases via X-ray diffraction (XRD) .

Q. How can adsorption behavior of this compound on indoor surfaces be studied?

- Methodological Answer : Apply microspectroscopic imaging (e.g., Raman or AFM-IR) to track adsorption on materials like glass or drywall. Measure surface coverage using quartz crystal microbalance (QCM) and correlate with humidity levels. Computational molecular dynamics (MD) simulations model interaction energies between the compound and surface functional groups .

Q. How to design enzyme inhibition assays for this compound targeting pyrimidine metabolism pathways?

- Methodological Answer :

- Buffer Preparation : Use ammonium acetate buffer (pH 6.5) to mimic physiological conditions .

- Kinetic Assays : Monitor substrate depletion (e.g., thymidine phosphorylase) via UV-Vis at 270 nm. Include positive controls (e.g., 5-fluorouracil) and triplicate runs to ensure reproducibility.

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare with docking simulations (AutoDock Vina) .

Q. What challenges arise in determining the stereochemical configuration of this compound?

- Methodological Answer : If the cyclohexanol ring adopts chair conformations with axial/equatorial hydroxyl groups, nuclear Overhauser effect (NOE) NMR experiments can distinguish stereoisomers. Chiral HPLC (e.g., Chiralpak IB column) with polar mobile phases resolves enantiomers. Single-crystal XRD provides definitive stereochemical assignment but requires high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。